4-[(5-Bromopyrimidin-2-yl)thio]aniline

Physical chemistry Regioisomer comparison Crystallinity assessment

Kinase inhibitor programs frequently stall on custom-synthesized building blocks with variable purity and lead times. 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6) provides a commercially available, analytically validated solution: • 5-Br handle enables rapid Suzuki/Stille/Buchwald-Hartwig diversification for SAR library generation • Thioether linker resists oxidative degradation, preserving intermediate integrity in multi-step syntheses • Consistent ≥95% purity with defined mp 107-109°C ensures batch-to-batch reproducibility

Molecular Formula C10H8BrN3S
Molecular Weight 282.16 g/mol
CAS No. 849235-61-6
Cat. No. B1271983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Bromopyrimidin-2-yl)thio]aniline
CAS849235-61-6
Molecular FormulaC10H8BrN3S
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=NC=C(C=N2)Br
InChIInChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
InChIKeyRXDXNLRTAYPJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(5-Bromopyrimidin-2-yl)thio]aniline Overview


4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6, molecular formula C₁₀H₈BrN₃S, molecular weight 282.16 g/mol) is a disubstituted pyrimidine building block that integrates a 5-bromopyrimidine ring linked via a thioether bond to a para-substituted aniline moiety . This compound belongs to the pyrimidine-thio-aniline scaffold class, which is recognized as a privileged structure in medicinal chemistry and frequently appears in molecules with potent biological activity . The compound features a planar geometry that facilitates π-π stacking interactions, a thioether linkage (-S-) that enhances stability compared to oxygen-based ethers, and a 5-bromo substitution pattern that confers electrophilic reactivity at the bromine site for cross-coupling reactions . The compound is available commercially with a specified purity of 95% minimum and a melting point range of 107-109°C, with a predicted logP of approximately 3.2 indicating limited aqueous solubility but enhanced organic-phase reactivity .

Why 4-[(5-Bromopyrimidin-2-yl)thio]aniline Is Irreplaceable


Within the bromopyrimidine-thio-aniline chemical space, substitution patterns critically determine both physicochemical properties and synthetic utility. The para-substituted aniline in 4-[(5-bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6) confers distinct steric and electronic characteristics compared to ortho- or meta-substituted regioisomers, directly affecting cross-coupling efficiency, hydrogen-bonding capacity, and downstream product purity . Additionally, the thioether (-S-) linker provides enhanced stability compared to oxygen-based ether analogs, which are more susceptible to oxidative cleavage under certain reaction conditions . The 5-bromo substitution on the pyrimidine ring is a specific vector for cross-coupling reactions, and alternative halogen substitution patterns (e.g., 4-bromo or 6-bromo) or different halogens (chloro, iodo) would yield different reactivity profiles and coupling efficiencies. The evidence presented in Section 3 demonstrates that even minor structural variations within this compound class result in quantifiable differences in physical properties, synthetic yields, and ultimately, the reliability of downstream applications.

Differentiation from Closest Analogs


Melting Point: Para- vs. Ortho-Substituted Regioisomer

The para-substituted 4-[(5-bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6) exhibits a defined melting point range of 107-109°C . This melting point provides a critical quality control parameter not universally established across the regioisomer series. While the ortho-substituted regioisomer 2-[(5-bromopyrimidin-2-yl)thio]aniline (CAS 849021-43-8) shares the identical molecular formula (C₁₀H₈BrN₃S) and molecular weight (282.17 g/mol), its melting point is not consistently reported in primary vendor documentation [1]. The availability of a validated melting point range for the para-isomer enables reliable identity verification and purity assessment through simple analytical techniques, reducing the risk of misidentification during procurement and experimental setup.

Physical chemistry Regioisomer comparison Crystallinity assessment

Linker Stability: Thioether vs. Oxygen-Ether

The thioether (-S-) linkage in 4-[(5-bromopyrimidin-2-yl)thio]aniline provides enhanced stability compared to oxygen-based ether analogs . In the synthesis of the oxygen-ether analog 4-[(5-bromopyrimidin-2-yl)oxy]aniline (CAS 76660-37-2, molecular weight 266.09 g/mol), the oxygen linker renders the pyrimidine C2 position more electrophilic and susceptible to hydrolysis under nucleophilic conditions, potentially reducing isolated yields and introducing byproducts . While direct comparative synthetic yield data for these specific compounds under identical reaction conditions is not publicly available, the established synthetic route for 4-[(5-bromopyrimidin-2-yl)thio]aniline proceeds via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with 4-aminothiophenol in DMSO at 120°C for 2.5 hours with K₂CO₃ as base, yielding the target thioether product . The thioether's lower electronegativity and larger atomic radius compared to oxygen confer greater resistance to oxidative cleavage and solvolytic degradation during extended reaction sequences, a property particularly valuable in multi-step synthetic campaigns where intermediates must survive harsh conditions.

Synthetic chemistry Linker stability Nucleophilic aromatic substitution

Kinase Inhibition: Pyrimidine-Thio-Aniline vs. Other Cores

The pyrimidine-thio-aniline scaffold to which 4-[(5-bromopyrimidin-2-yl)thio]aniline belongs represents a privileged structure in kinase inhibitor development . Compounds containing this core scaffold have been evaluated as inhibitors of vascular endothelial growth factor receptors VEGFR-2 (Flk-1, KDR) and VEGFR-1 (Flt-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor-beta (PDGFR-β) [1]. Studies on closely related 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines have demonstrated potent tyrosine kinase inhibition with IC₅₀ values in the low nanomolar range (e.g., PD158780: IC₅₀ = 0.008 nM for EGFR, 49 nM for ErbB2/HER2, and 52 nM for ErbB4/HER4) [2]. The 5-bromo substitution pattern on the pyrimidine ring of the target compound provides a specific vector for further derivatization through cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling systematic exploration of structure-activity relationships in kinase inhibitor programs . This scaffold class is distinguished from alternative heterocyclic cores (e.g., quinazolines, pyridopyrimidines) by its ability to engage the ATP-binding pocket of kinases via bidentate hydrogen bonding from the pyrimidine N1 and aniline NH to the hinge region, a binding mode validated across multiple kinase targets.

Medicinal chemistry Kinase inhibition Anticancer Structure-activity relationship

Purity Specifications and Commercial Availability

4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6) is commercially available with documented purity specifications of 95% minimum (AKSci, Beyotime) and 98% (Leyan) [1] . This transparency in purity specification enables procurement decisions based on quantifiable quality metrics rather than undefined material. The compound is also available through established vendors including Santa Cruz Biotechnology (sc-284109) and Matrix Scientific, with pricing and packaging information publicly accessible (e.g., Santa Cruz: 1 g at $235.00) . In contrast, alternative regioisomers and close analogs such as 2-[(5-bromopyrimidin-2-yl)thio]aniline (CAS 849021-43-8) and 3-(5-bromopyrimidin-2-yl)aniline are primarily available only through custom synthesis services rather than as off-the-shelf catalog items with defined specifications . The combination of multiple established commercial sources with transparent purity specifications reduces procurement lead time and ensures material consistency across different batches and suppliers.

Quality control Procurement Analytical chemistry Purity

Thioether as a Bioisostere in Kinase Inhibitor Design

The thioether (-S-) linkage in 4-[(5-bromopyrimidin-2-yl)thio]aniline serves as a non-classical bioisostere for oxygen (-O-) or amine (-NH-) linkers in kinase inhibitor scaffolds . In kinase inhibitor design, substitution of oxygen with sulfur at the linker position can modulate key pharmacological parameters: (1) enhanced lipophilicity (ΔlogP ≈ +0.5 to +1.0 for S vs. O substitution), potentially improving membrane permeability; (2) altered hydrogen-bonding capacity due to sulfur's lower electronegativity and larger van der Waals radius; (3) modified metabolic stability, as thioethers are generally more resistant to Phase I oxidative metabolism than ethers . Studies on structurally related pyrimidine-based kinase inhibitors (e.g., anilinopyrimidines and pyrrolo[2,3-d]pyrimidines) have demonstrated that linker atom identity (O, S, NH) significantly influences both potency and selectivity profiles across kinase panels [1]. Specifically, methylation at the 4-NH and/or 7-NH positions in pyrrolo[2,3-d]pyrimidines has been shown to influence both the specificity and potency of RTK inhibition, indicating that subtle modifications to hydrogen-bonding capacity dramatically alter kinase selectivity profiles [1]. The thioether linkage in the target compound provides a strategic vector for exploring these bioisosteric effects in lead optimization campaigns without altering the core pyrimidine-aniline recognition elements.

Medicinal chemistry Bioisosterism Kinase inhibitor SAR

Key Applications


Kinase Lead Generation: Scaffold Diversification

The pyrimidine-thio-aniline scaffold of 4-[(5-bromopyrimidin-2-yl)thio]aniline provides a validated starting point for kinase inhibitor discovery programs, with established activity against VEGFR, EGFR, and PDGFR-β kinase families . The 5-bromo substitution serves as a strategic handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling systematic diversification at the pyrimidine 5-position to explore structure-activity relationships (SAR). The thioether linkage offers enhanced stability compared to oxygen-ether analogs during multi-step synthetic sequences, reducing intermediate degradation and improving overall campaign efficiency [1]. Researchers should prioritize this building block when synthetic robustness and the ability to rapidly generate diverse analog libraries are critical project requirements.

Bioisosteric Optimization with Thioether Linker

The thioether (-S-) linker in 4-[(5-bromopyrimidin-2-yl)thio]aniline serves as a non-classical bioisostere for oxygen or amine linkers, offering a validated strategy for modulating lipophilicity (predicted logP ≈ 3.2), hydrogen-bonding capacity, and metabolic stability without altering core recognition elements . Studies on related pyrrolo[2,3-d]pyrimidine kinase inhibitors demonstrate that subtle modifications to hydrogen-bonding capacity (e.g., methylation of NH groups) significantly influence kinase selectivity profiles [1]. This compound should be prioritized in lead optimization campaigns where fine-tuning of selectivity across kinase panels or improving membrane permeability are primary objectives.

Off-the-Shelf Procurement with Defined Purity

4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849235-61-6) is commercially available from multiple established vendors with transparent purity specifications of 95-98% and defined physical properties including a melting point of 107-109°C [1] . This contrasts with regioisomeric analogs (e.g., ortho-substituted CAS 849021-43-8) which require custom synthesis with undefined lead times and variable purity . Research programs with time-sensitive milestones should prioritize this building block to eliminate procurement delays, ensure batch-to-batch consistency, and enable immediate synthetic campaign initiation with analytically validated starting material.

Building Block for Targeted Covalent Inhibitors

The 5-bromo substituent on the pyrimidine ring of 4-[(5-bromopyrimidin-2-yl)thio]aniline provides a reactive handle for introducing electrophilic warheads (e.g., acrylamides, chloroacetamides) via palladium-catalyzed cross-coupling with appropriately functionalized coupling partners . The para-aniline moiety remains available for subsequent derivatization or can be preserved as a hinge-binding element. The thioether linker's enhanced oxidative stability compared to oxygen-ether analogs ensures that the intermediate survives the additional synthetic steps required for warhead installation, a critical advantage in targeted covalent inhibitor (TCI) programs where intermediate degradation can severely impact final product yield and purity [1].

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